Fmoc-D-Lys(Teoc)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

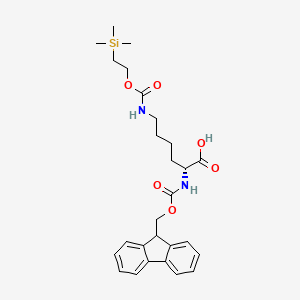

“Fmoc-D-Lys(Teoc)-OH” is a biochemical used for proteomics research . Its molecular formula is C27H36N2O6Si and has a molecular weight of 512.7 .

Synthesis Analysis

“Fmoc-D-Lys(Teoc)-OH” is a silicon-based amino-protecting group, which can be removed with fluorides as in TBAF . It is highly orthogonal to Fmoc and Cbz chemistry and can be used for side-specific derivatization .Molecular Structure Analysis

The molecular structure of “Fmoc-D-Lys(Teoc)-OH” is represented by the formula C27H36N2O6Si .Chemical Reactions Analysis

“Fmoc-D-Lys(Teoc)-OH” is used in proteomics research . The fluorenyl group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Aplicaciones Científicas De Investigación

Peptide-Based Hydrogels

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications . Fmoc-D-Lys(Teoc)-OH, as a part of synthetic hydrogel-forming amphiphilic cationic peptides, can be used in the creation of these hydrogels . These hydrogels are suitable for drug delivery and diagnostic tools for imaging .

Tissue Engineering

Fmoc-D-Lys(Teoc)-OH can be used in tissue engineering. The Fmoc-derivatives of series K peptides, which include Fmoc-D-Lys(Teoc)-OH, can form gels that support cell adhesion, survival, and duplication . This makes them potential materials for tissue engineering .

Self-Assembling Materials

Fmoc-D-Lys(Teoc)-OH can be used in the creation of self-assembling materials. The Fmoc-derivatives of series K peptides, including Fmoc-D-Lys(Teoc)-OH, have the capability to self-assemble and gel in aqueous solution . This property can be utilized in various applications, such as the creation of nanofiber, nanoribbon, or nanotube network structures .

Organogelators

Fmoc-D-Lys(Teoc)-OH can serve as an organogelator, forming stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . This property can be utilized in various applications, such as the creation of soft materials with unique properties .

Drug Delivery Systems

The ability of Fmoc-D-Lys(Teoc)-OH to form gels and self-assemble can be utilized in the creation of drug delivery systems. The gels formed by Fmoc-D-Lys(Teoc)-OH can encapsulate drugs and release them in a controlled manner .

Diagnostic Tools

Fmoc-D-Lys(Teoc)-OH can be used in the creation of diagnostic tools. The gels formed by Fmoc-D-Lys(Teoc)-OH can be used in imaging techniques, providing a biocompatible medium that can enhance the quality of images .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPNHWQULKLODEU-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N2O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679805 |

Source

|

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Lys(Teoc)-OH | |

CAS RN |

198545-00-5 |

Source

|

| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)